Cas no 80604-16-6 (2',5,6',7-Tetrahydroxyflavanone)
2',5,6',7-Tetrahydroxyflavanone Chemical and Physical Properties
Names and Identifiers
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- 2-(2,6-Dihydroxyphenyl)-5,7-dihydroxychroman-4-one
- 2',5,6',7-Tetrahydroxyflavanone
- (2S)-2-(2,6-dihydroxyphenyl)-5,7-dihydroxy-chroman-4-one
- (2S)-5,7,2',6'-Tetrahydroxyflavanone
- (2S)-2-(2,6-Dihydroxyphenyl)-2,3-dihydro-5,7-dihydroxy-4H-1-benzopyran-4-one (ACI)
- 4H-1-Benzopyran-4-one, 2-(2,6-dihydroxyphenyl)-2,3-dihydro-5,7-dihydroxy-, (S)- (ZCI)
- (2S)-2-(2,6-Dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one
- (2S)-5,7,2′,6′-Tetrahydroxyflavanone
- 5,7,2′,6′-Tetrahydroxyflavanone
- FS-9051
- 5,7,2 inverted exclamation marka,6 inverted exclamation marka-Tetrahydroxyflavanone
- DTXSID50230436
- AKOS040760988
- CHEMBL465691
- (2S)-2',5,6',7-tetrahydroxyflavanone
- BDBM50478455
- CS-0017334
- (2S)-2'''',5,6'''',7-Tetrahydroxyflavanone
- 104125-36-2
- NCGC00385397-01!(2S)-2-(2,6-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one
- 4H-1-Benzopyran-4-one, 2-(2,6-dihydroxyphenyl)-2,3-dihydro-5,7-dihydroxy-, (2S)-
- 80604-16-6
- HY-N1672
- [ "" ]
- 5,7,2',6'-Tetrahydroxyflavanone
- LMPK12140121
- AKOS022184911
- DA-49272
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- Inchi: 1S/C15H12O6/c16-7-4-10(19)15-11(20)6-13(21-12(15)5-7)14-8(17)2-1-3-9(14)18/h1-5,13,16-19H,6H2/t13-/m0/s1
- InChI Key: TWELZOKMSAJRKP-ZDUSSCGKSA-N
- SMILES: O=C1C[C@@H](C2C(O)=CC=CC=2O)OC2C=C(C=C(C1=2)O)O
Computed Properties
- Exact Mass: 288.06300
- Monoisotopic Mass: 288.06338810g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 21
- Rotatable Bond Count: 1
- Complexity: 390
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 107Ų
Experimental Properties
- Color/Form: Powder
- Density: 1.5±0.1 g/cm3
- Boiling Point: 593.3±50.0 °C at 760 mmHg
- Flash Point: 312.6±30.1 °C
- PSA: 107.22000
- LogP: 2.21550
- Vapor Pressure: 0.0±1.7 mmHg at 25°C
2',5,6',7-Tetrahydroxyflavanone Security Information
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at 4 ℃, better at -4 ℃
2',5,6',7-Tetrahydroxyflavanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A449042158-5mg |
2',5,6',7-Tetrahydroxyflavanone |
80604-16-6 | 95% | 5mg |
$1026.00 | 2023-09-01 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T54760-5mg |
2',5,6',7-Tetrahydroxyflavanone |
80604-16-6 | ,HPLC≥98% | 5mg |
¥5280.0 | 2023-09-06 | |
| TargetMol Chemicals | TN2725-5mg |
2',5,6',7-Tetrahydroxyflavanone |
80604-16-6 | 5mg |
¥ 3710 | 2024-07-20 | ||
| TargetMol Chemicals | TN2725-5 mg |
2',5,6',7-Tetrahydroxyflavanone |
80604-16-6 | 98% | 5mg |
¥ 3,710 | 2023-07-11 | |
| TargetMol Chemicals | TN2725-1 mL * 10 mM (in DMSO) |
2',5,6',7-Tetrahydroxyflavanone |
80604-16-6 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3810 | 2023-09-15 | |
| A2B Chem LLC | AE01913-5mg |
2',5,6',7-Tetrahydroxyflavanone |
80604-16-6 | 97.5% | 5mg |
$660.00 | 2024-04-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1087157-5mg |
5,7,2′,6′-Tetrahydroxyflavanone |
80604-16-6 | 98% | 5mg |
¥6378.00 | 2024-07-28 | |
| TargetMol Chemicals | TN2725-1 ml * 10 mm |
2',5,6',7-Tetrahydroxyflavanone |
80604-16-6 | 1 ml * 10 mm |
¥ 3810 | 2024-07-20 | ||
| TargetMol Chemicals | TN2725-5mg |
2',5,6',7-Tetrahydroxyflavanone |
80604-16-6 | 5mg |
¥ 3710 | 2024-07-24 | ||
| TargetMol Chemicals | TN2725-1 ml * 10 mm |
2',5,6',7-Tetrahydroxyflavanone |
80604-16-6 | 1 ml * 10 mm |
¥ 3810 | 2024-07-24 |
2',5,6',7-Tetrahydroxyflavanone Related Literature
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
Additional information on 2',5,6',7-Tetrahydroxyflavanone
Introduction to 2',5,6',7-Tetrahydroxyflavanone (CAS No. 80604-16-6)
2',5,6',7-Tetrahydroxyflavanone, identified by the Chemical Abstracts Service registry number CAS No. 80604-16-6, is a flavanone derivative that has garnered significant attention in the field of pharmaceutical and nutraceutical research due to its remarkable biological properties. Flavanones are a subclass of flavonoids, which are naturally occurring compounds widely distributed in plants, known for their potential health benefits. The specific structure of 2',5,6',7-Tetrahydroxyflavanone features four hydroxyl groups positioned at the 2', 5, 6', and 7 positions of the B-ring, contributing to its unique chemical reactivity and biological activity.
The compound has been extensively studied for its pharmacological effects, particularly in the context of antioxidant, anti-inflammatory, and anticancer activities. Recent advancements in molecular biology and pharmacokinetics have highlighted the mechanisms through which 2',5,6',7-Tetrahydroxyflavanone exerts its therapeutic effects. For instance, studies have demonstrated that this flavanone can modulate key signaling pathways such as NF-κB and MAPK, which are central to inflammation and cancer progression. The ability of 2',5,6',7-Tetrahydroxyflavanone to scavenge reactive oxygen species (ROS) has also been well-documented, making it a promising candidate for preventing oxidative stress-related diseases.
In addition to its anti-inflammatory and anticancer potential, 2',5,6',7-Tetrahydroxyflavanone has shown promise in neuroprotective applications. Emerging research suggests that this compound may enhance cognitive function by inhibiting beta-amyloid aggregation, a hallmark of Alzheimer's disease. The structural features of 2',5,6',7-Tetrahydroxyflavanone, particularly its hydroxyl-rich scaffold, enable it to interact with biological targets such as enzymes and receptors involved in neurodegenerative processes. Preclinical studies have indicated that oral administration of 2',5,6',7-Tetrahydroxyflavanone can cross the blood-brain barrier and exert protective effects on neuronal cells.
The synthesis and characterization of 2',5,6',7-Tetrahydroxyflavanone have been refined through modern chemical methodologies. Researchers have developed efficient synthetic routes that optimize yield and purity while minimizing environmental impact. High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed techniques for verifying the structural integrity of the compound. These advancements in synthetic chemistry have facilitated the production of sufficient quantities of 2',5,6',7-Tetrahydroxyflavanone for both preclinical and clinical investigations.
Recent clinical trials have begun to explore the therapeutic efficacy of 2',5,6',7-Tetrahydroxyflavanone in human populations. Phase II trials have reported encouraging results in patients with chronic inflammatory conditions, where 2',5,6',7-Tetrahydroxyflavanone demonstrated significant reductions in inflammatory markers without notable side effects. The compound's favorable safety profile is attributed to its selective interaction with biological targets while minimizing off-target effects. Further clinical studies are underway to evaluate its long-term efficacy and potential applications in other therapeutic areas.
The nutraceutical industry has also recognized the value of 2',5,6',7-Tetrahydroxyflavanone as a functional ingredient. Its bioavailability can be enhanced through novel delivery systems such as lipid nanoparticles or polymeric micelles. These formulations not only improve absorption but also extend circulation time within the body, maximizing therapeutic benefit. Consumer interest in natural health products has driven demand for supplements containing 2',5,6',7-Tetrahydroxyflavanone, particularly those marketed for their antioxidant and antiaging properties.
The future direction of research on 2',5,6',7-Tetrahydroxyflavanone is likely to focus on elucidating its mechanism of action at a molecular level and identifying new therapeutic applications. Computational modeling techniques such as molecular dynamics simulations are being employed to predict how 2',5,6',7-Tetrahydroxyflavanone interacts with biological targets at an atomic level. This approach will aid in designing derivatives with enhanced potency or selectivity for specific diseases.
In conclusion,2',5,6',7-tetrahydroxyflavonol(CAS No.80604-16-6)is a promising natural product with diverse biological activities.Its potential applications in medicine、pharmacology、and nutraceuticals make it a subject of intense scientific interest.As research continues,we can expect further breakthroughs that will solidify its role as a valuable therapeutic agent.